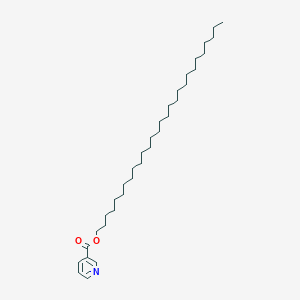
1-Octacosanyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octacosanyl nicotinate is a useful research compound. Its molecular formula is C34H61NO2 and its molecular weight is 515.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
Ester hydrolysis is a fundamental reaction for nicotinate derivatives. For 1-octacosanyl nicotinate:
-
Acidic hydrolysis :
1-Octacosanyl Nicotinate+H2OH+1-Octacosanol+Nicotinic Acid -
Basic hydrolysis (saponification) :
1-Octacosanyl Nicotinate+NaOH→1-Octacosanol+Sodium Nicotinate
Supporting data :
-
Saponification of policosanol esters (e.g., octacosanol derivatives) under alkaline conditions is well-documented, yielding fatty alcohols and carboxylate salts .
Oxidation:
-
The primary alcohol group in 1-octacosanol is oxidized to octacosanoic acid (C<sub>28</sub>H<sub>56</sub>O<sub>2</sub>) via strong oxidizing agents (e.g., KMnO<sub>4</sub>, CrO<sub>3</sub>). For this compound, oxidation would likely target the aliphatic chain rather than the ester linkage:
1-Octacosanyl Nicotinate[O]Ketone/Epoxide Derivatives+CO2 .
Reduction:
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) could reduce the pyridine ring in the nicotinate moiety to a piperidine derivative, though this is speculative without direct evidence.
Thermal Degradation
Heating this compound above its decomposition temperature (~200–300°C) would likely produce:
-
Decarboxylation : Release of CO<sub>2</sub> and formation of alkenes or alkanes from the aliphatic chain.
-
Pyrolysis of the nicotinate group : Generation of pyridine derivatives and carbon monoxide .
Biotransformation
Though no direct studies exist, analogous policosanol esters undergo β-oxidation in vivo:
-
Enzymatic hydrolysis by esterases releases nicotinic acid and 1-octacosanol.
-
Subsequent β-oxidation of 1-octacosanol yields shorter-chain fatty acids (e.g., palmitic acid, stearic acid) .
Reactivity with Nucleophiles
The ester carbonyl group may react with nucleophiles (e.g., amines, alcohols):
-
Transesterification :
1-Octacosanyl Nicotinate+R-OHbaseR-Nicotinate+1-Octacosanol -
Aminolysis :
1-Octacosanyl Nicotinate+NH3→Nicotinamide+1-Octacosanol
Propriétés
Numéro CAS |
874360-14-2 |
|---|---|
Formule moléculaire |
C34H61NO2 |
Poids moléculaire |
515.9 g/mol |
Nom IUPAC |
octacosyl pyridine-3-carboxylate |
InChI |
InChI=1S/C34H61NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-37-34(36)33-29-28-30-35-32-33/h28-30,32H,2-27,31H2,1H3 |
Clé InChI |
WBOPYTRINJPJRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














